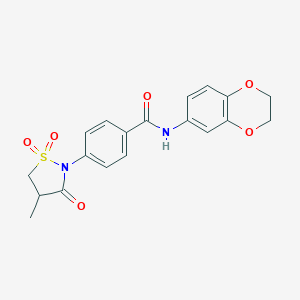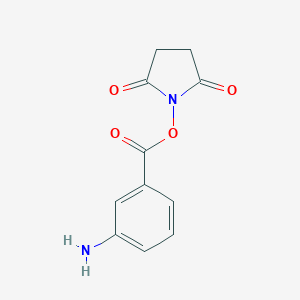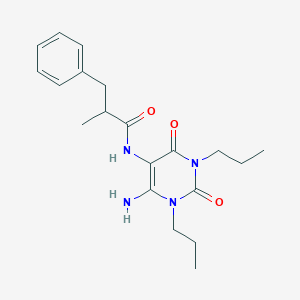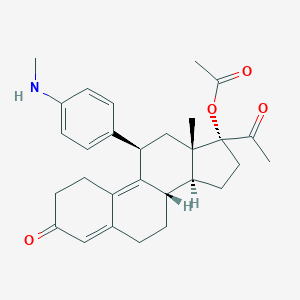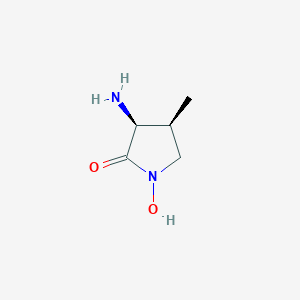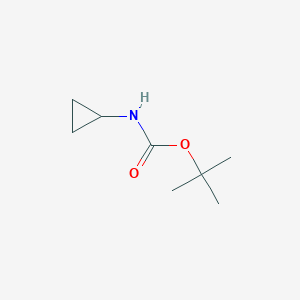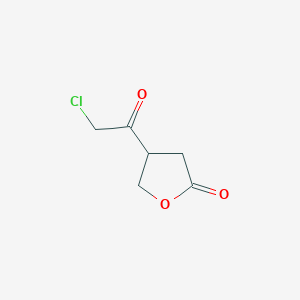
4-(2-Chloroacetyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroacetyl)oxolan-2-one, also known as 2-Chloroacetoacetic acid lactone, is a chemical compound that has been widely used in scientific research. This compound is a lactone derivative of 2-chloroacetoacetic acid and has been shown to have significant biological activity.
作用机制
The mechanism of action of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in DNA synthesis and repair. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties. In addition, the compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
实验室实验的优点和局限性
One advantage of using 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one in lab experiments is its potent biological activity. This compound has been shown to have significant antitumor, antibacterial, and antifungal properties, making it a useful tool for investigating these areas of research. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
未来方向
There are a number of future directions for research on 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research could be to investigate the compound's mechanism of action in greater detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be carried out to investigate the compound's potential as an antibacterial and antifungal agent.
合成方法
The synthesis of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one can be achieved through the reaction of 2-chloroacetoacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an intramolecular cyclization to form the lactone ring, resulting in the formation of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one.
科学研究应用
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been widely used in scientific research due to its biological activity. This compound has been shown to have antitumor, antibacterial, and antifungal properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
属性
CAS 编号 |
131953-06-5 |
|---|---|
产品名称 |
4-(2-Chloroacetyl)oxolan-2-one |
分子式 |
C6H7ClO3 |
分子量 |
162.57 g/mol |
IUPAC 名称 |
4-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2 |
InChI 键 |
MUCZGZBODIABCQ-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C(=O)CCl |
规范 SMILES |
C1C(COC1=O)C(=O)CCl |
同义词 |
2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



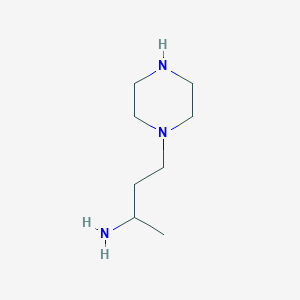
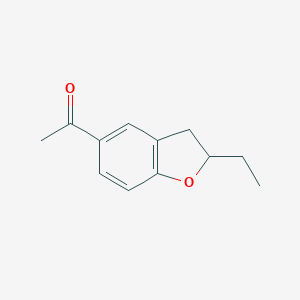
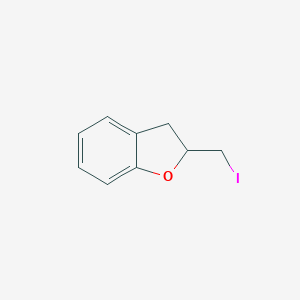
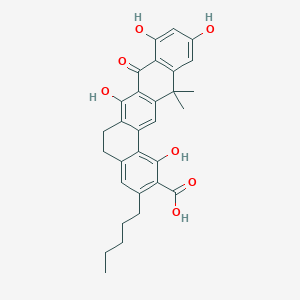
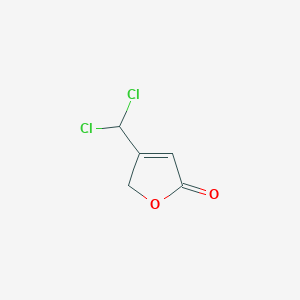
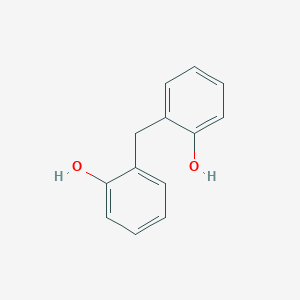
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
